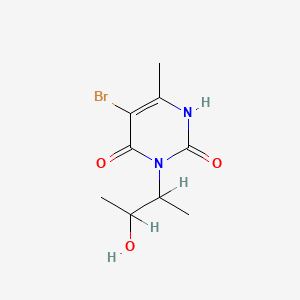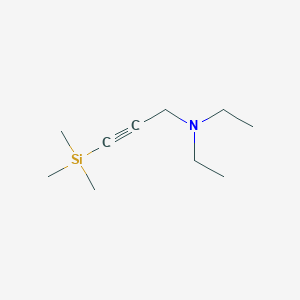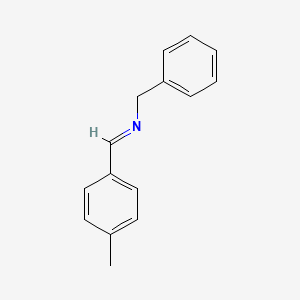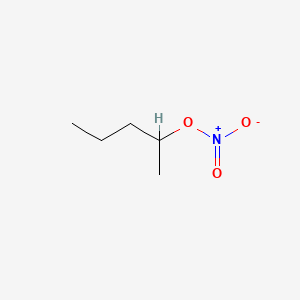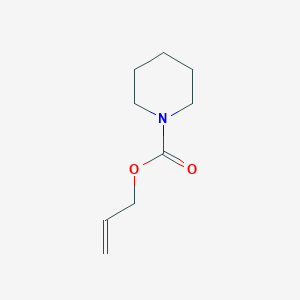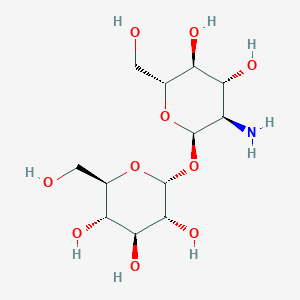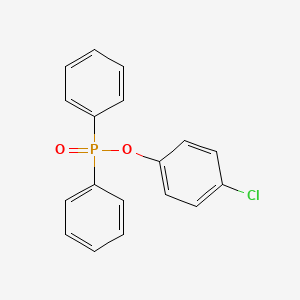
Phosphinic acid, diphenyl-, 4-chlorophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, diphenyl-, 4-chlorophenyl ester is an organophosphorus compound with the molecular formula C18H14ClO2P. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is characterized by the presence of a phosphinic acid group bonded to two phenyl groups and a 4-chlorophenyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphinic acid, diphenyl-, 4-chlorophenyl ester can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with 4-chlorophenol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the yield and minimize by-products. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, diphenyl-, 4-chlorophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phosphinic acid and 4-chlorophenol.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Hydrolysis: Phosphinic acid and 4-chlorophenol.
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphinic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphinic acid, diphenyl-, 4-chlorophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of phosphinic acid, diphenyl-, 4-chlorophenyl ester involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. The compound’s structure allows it to interact with various pathways, potentially affecting cellular processes such as signal transduction and metabolism.
Comparación Con Compuestos Similares
Phosphinic acid, diphenyl-, 4-chlorophenyl ester can be compared with other similar compounds, such as:
Phosphonic acid, diphenyl ester: Similar structure but lacks the 4-chlorophenyl group, leading to different reactivity and applications.
Phosphinic acid, diphenyl ester: Similar but without the ester group, affecting its chemical properties and uses.
Phosphonic acid, diphenyl-, 4-chlorophenyl ester: Similar but with a phosphonic acid group instead of phosphinic acid, resulting in different biological activity and applications.
This compound is unique due to the presence of both the phosphinic acid and 4-chlorophenyl ester groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
21713-55-3 |
|---|---|
Fórmula molecular |
C18H14ClO2P |
Peso molecular |
328.7 g/mol |
Nombre IUPAC |
1-chloro-4-diphenylphosphoryloxybenzene |
InChI |
InChI=1S/C18H14ClO2P/c19-15-11-13-16(14-12-15)21-22(20,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H |
Clave InChI |
IFYVZRRNWXVEGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide](/img/structure/B14700741.png)


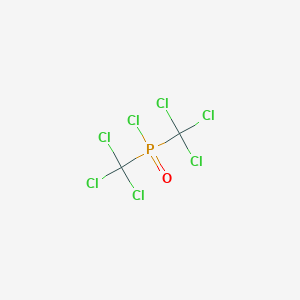
![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)
